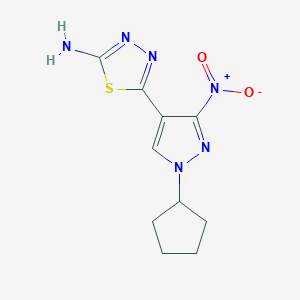
3-Bromoquinoline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-5-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoquinoline-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and various amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaN3, amines, pyridine
Major Products:
Oxidation: 3-Bromoquinoline-5-carboxylic acid
Reduction: 3-Bromoquinoline-5-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Bromoquinoline-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. It is also employed in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromoquinoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 2-Bromoquinoline-3-carbaldehyde
- 4-Bromoquinoline-6-carbaldehyde
- 3-Chloroquinoline-5-carbaldehyde
Comparison: 3-Bromoquinoline-5-carbaldehyde is unique due to its specific substitution pattern on the quinoline ring The position of the bromine and aldehyde groups can significantly influence the compound’s reactivity and biological activity
Propiedades
IUPAC Name |
3-bromoquinoline-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXMFXWNVBPPDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-4-carboxamide](/img/structure/B2354295.png)
![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)
![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)
![N-(2,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2354299.png)
![N-(4-fluoro-2-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2354300.png)
![Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2354303.png)


![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)



